molecular formula C13H18N2O B10976638 (2,6-Dimethylpiperidin-1-yl)(pyridin-3-yl)methanone

(2,6-Dimethylpiperidin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B10976638
M. Wt: 218.29 g/mol
InChI Key: DYTNYPBYDDSYGQ-UHFFFAOYSA-N
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Description

(2,6-Dimethylpiperidin-1-yl)(pyridin-3-yl)methanone is an organic compound belonging to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond.

Preparation Methods

The synthesis of (2,6-Dimethylpiperidin-1-yl)(pyridin-3-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of pyridine with benzyl bromide in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product . Industrial production methods typically involve similar reaction conditions but are optimized for higher yields and purity.

Chemical Reactions Analysis

(2,6-Dimethylpiperidin-1-yl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2,6-Dimethylpiperidin-1-yl)(pyridin-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,6-Dimethylpiperidin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often related to the inhibition of enzyme activity, which can lead to various biological effects .

Comparison with Similar Compounds

(2,6-Dimethylpiperidin-1-yl)(pyridin-3-yl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-pyridin-3-ylmethanone

InChI

InChI=1S/C13H18N2O/c1-10-5-3-6-11(2)15(10)13(16)12-7-4-8-14-9-12/h4,7-11H,3,5-6H2,1-2H3

InChI Key

DYTNYPBYDDSYGQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)C2=CN=CC=C2)C

Origin of Product

United States

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